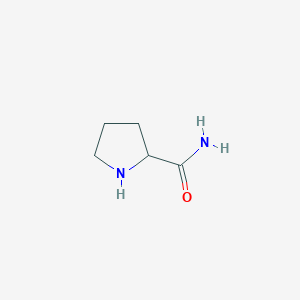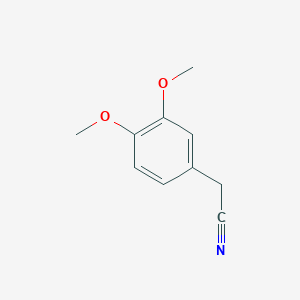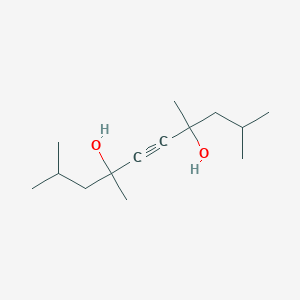![molecular formula C13H16N2 B126138 5-Methyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazole CAS No. 1035092-07-9](/img/structure/B126138.png)
5-Methyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazole is a class of organic compounds with a five-membered aromatic ring structure composed of three carbon atoms and two nitrogen atoms . The compound you mentioned, “5-Methyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazole”, is a derivative of pyrazole, with a methyl group at the 5th position and a phenyl group with a propan-2-yl (isopropyl) substituent at the 3rd position .
Molecular Structure Analysis
As a pyrazole derivative, “5-Methyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazole” would have a five-membered aromatic ring with two nitrogen atoms. The presence of the methyl and phenyl groups would further influence its molecular structure .Chemical Reactions Analysis
Pyrazole compounds can undergo various chemical reactions, including substitutions, additions, and oxidations . The specific reactions that “5-Methyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazole” can undergo would depend on the reaction conditions and the presence of other reactants .Wissenschaftliche Forschungsanwendungen
Proteomics Research
5-Methyl-3-p-isopropylphenylpyrazole is utilized in proteomics research as a biochemical tool. It aids in the study of protein expression, modification, and interaction, which is crucial for understanding cellular processes and disease mechanisms .
Pharmaceutical Testing
This compound serves as a reference standard in pharmaceutical testing to ensure the quality, purity, and potency of pharmaceutical products. Its precise calibration helps in the development of new medications and therapeutic agents .
Agrochemistry
In the field of agrochemistry , 5-Methyl-3-p-isopropylphenylpyrazole is explored for its potential use in the synthesis of agrochemicals. It may contribute to the development of new pesticides or herbicides that are more effective and environmentally friendly .
Materials Science
Researchers are investigating the use of this compound in materials science . It could be involved in the synthesis of novel materials with specific properties, such as enhanced durability or conductivity .
Environmental Science
The compound’s role in environmental science includes its use in the study of environmental pollutants. It may help in the development of sensors or assays for detecting harmful substances in the environment .
Biochemical Research
5-Methyl-3-p-isopropylphenylpyrazole is significant in biochemical research . It is used to study enzyme kinetics, receptor-ligand interactions, and other biochemical pathways, which can lead to new insights into biological systems and disease treatment strategies .
Pharmacology
In pharmacology , it is part of the synthesis and study of pyrazole derivatives, which are known for their wide range of pharmacological activities. This includes the development of compounds with anti-inflammatory, antibacterial, and anticancer properties .
Chemical Engineering
Lastly, in chemical engineering , this compound is used in process optimization and the development of catalysis methods. It can improve the efficiency of chemical reactions, which is essential for industrial processes .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-methyl-3-(4-propan-2-ylphenyl)-1H-pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-9(2)11-4-6-12(7-5-11)13-8-10(3)14-15-13/h4-9H,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSNOXNONNFMKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2=CC=C(C=C2)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50571573 |
Source


|
| Record name | 5-Methyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50571573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazole | |
CAS RN |
1035092-07-9 |
Source


|
| Record name | 5-Methyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50571573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














